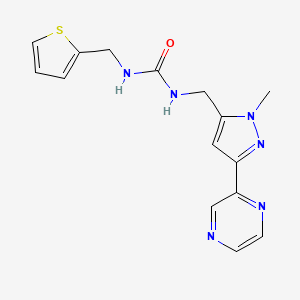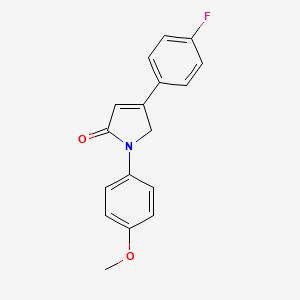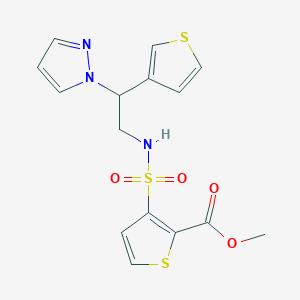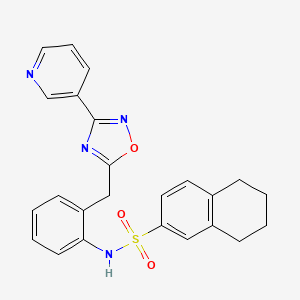
Phenyl 3-hydroxyazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related cyclic beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, involves bromofluorination, reduction, ring closure, and group removal processes. This methodology highlights the complexity and precision required in synthesizing cyclic beta-amino acids, providing a basis for the synthesis of phenyl 3-hydroxyazetidine-1-carboxylate (Van Hende et al., 2009).
Molecular Structure Analysis
The structure of 3-hydroxyazetidine carboxylic acids has been elucidated through chemical synthesis and X-ray crystallographic analysis. These studies offer insights into the molecular geometry, bonding, and potential isomerism within this compound molecules (Glawar et al., 2013).
Chemical Reactions and Properties
This compound exhibits diverse chemical reactivity, serving as a precursor for various synthetic routes. Its reactions can lead to the formation of different heterocyclic compounds, demonstrating its utility in organic synthesis and medicinal chemistry applications (Sajjadi & Lubell, 2008).
科学的研究の応用
Antibacterial and Antifungal Applications
Phenyl 3-hydroxyazetidine-1-carboxylate derivatives demonstrate significant antibacterial and antifungal properties. For instance, 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, closely related compounds, show in vitro antifungal activity against various pathogenic fungi including Cryptococcus neoformans, Candida species, and Trichosporon cutaneum. Additionally, certain derivatives containing a free carboxylic acid group display antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli (Walsh et al., 1996).
Medicinal Chemistry and Peptide Design
This compound compounds have shown promise in medicinal chemistry, particularly as non-proteinogenic amino acids. These compounds provide a new class of peptide isosteres for medicinal chemists, useful in the design of novel therapeutic agents. The stability of 3-hydroxyazetidine amides under acidic and neutral pH conditions further enhances their value in this field (Glawar et al., 2013).
Synthesis of Fluorinated Amino Acids
In the realm of synthetic chemistry, this compound serves as a key intermediate in the synthesis of fluorinated beta-amino acids. These fluorinated amino acids are of high interest as building blocks in medicinal chemistry due to their potential biological activity (Van Hende et al., 2009).
Anticancer Applications
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Certain compounds in this class have demonstrated in vitro cytotoxicity against various human cancer cell lines, indicating their potential use in designing new anticancer agents (Kumar et al., 2009).
Application in Organocatalysis
This compound derivatives have been employed as chiral ligands in organocatalysis, particularly in the asymmetric addition of diethylzinc to aromatic aldehydes. This application demonstrates their utility in synthesizing enantiomerically pure compounds, which is crucial in pharmaceutical synthesis (Liu et al., 2008).
Safety and Hazards
Phenyl 3-hydroxyazetidine-1-carboxylate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
phenyl 3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)14-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDNGGGLVFJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438487-47-9 |
Source


|
| Record name | phenyl 3-hydroxyazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)



![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)


![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)
![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)